(S)-3-(2-Brom-acetamido)-2-((tert-butoxycarbonyl)amino)propansäure

Übersicht

Beschreibung

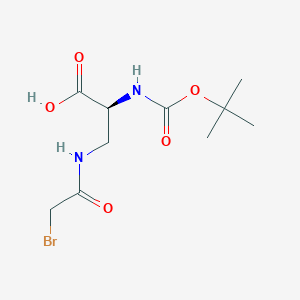

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic organic compound that features a bromine atom, an acetamido group, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Wissenschaftliche Forschungsanwendungen

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications, such as drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:

Starting Material: The synthesis begins with the selection of an appropriate chiral starting material, such as (S)-2-amino-3-hydroxypropanoic acid.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino acid.

Bromination: The hydroxyl group is converted to a bromoacetamido group through a bromination reaction using reagents like phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS).

Amidation: The brominated intermediate undergoes amidation with acetamide to yield the final product.

Industrial Production Methods

Industrial production methods for (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid may involve optimized reaction conditions, such as:

Catalysts: Use of specific catalysts to enhance reaction rates and yields.

Solvents: Selection of suitable solvents to improve solubility and reaction efficiency.

Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Amidation Reactions: The compound can react with carboxylic acids or their derivatives to form amide bonds.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.

Acidic Conditions: Trifluoroacetic acid (TFA) for Boc deprotection.

Coupling Reagents: EDCI or DCC for amidation reactions.

Major Products Formed

Substituted Derivatives: Products formed by substitution of the bromine atom.

Free Amine: Product formed by Boc deprotection.

Amide Derivatives: Products formed by amidation reactions.

Wirkmechanismus

The mechanism of action of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its ability to participate in various chemical reactions due to its reactive functional groups. The bromine atom can act as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal a free amine that can engage in further reactions. The compound’s molecular targets and pathways depend on the specific context of its use in research or applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-(2-Chloroacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a chlorine atom instead of bromine.

(S)-3-(2-Iodoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with an iodine atom instead of bromine.

(S)-3-(2-Fluoroacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid: Similar structure with a fluorine atom instead of bromine.

Uniqueness

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s behavior in chemical reactions, making it a valuable intermediate in synthetic chemistry.

Biologische Aktivität

(S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid, also referred to as (S)-Boc-2-bromoacetyl-α-amino acid, is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant case studies.

- Molecular Formula : C10H17BrN2O5

- Molecular Weight : 325.156 g/mol

- CAS Number : 135630-90-9

- Purity : Typically around 95% in commercial preparations.

Biological Activity

The biological activity of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid can be categorized into several key areas:

1. Antimicrobial Activity

- Studies have shown that compounds with bromoacetamido groups exhibit varying degrees of antimicrobial activity. The presence of the bromo group enhances the electrophilicity of the molecule, potentially increasing its interaction with microbial enzymes or cellular components.

2. Anticancer Properties

- Research indicates that derivatives of bromoacetamido compounds can induce apoptosis in cancer cells. The mechanism often involves the disruption of cellular signaling pathways critical for cell survival and proliferation.

3. Enzyme Inhibition

- The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as a competitive inhibitor for certain proteases, thereby modulating protein turnover and function within cells.

Synthesis and Derivatives

The synthesis of (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves the following steps:

- Protection of Amino Groups : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

- Bromination : The introduction of the bromoacetyl moiety is achieved through bromination reactions, which can be performed under various conditions depending on the desired yield and purity.

- Deprotection : Finally, after the desired reactions are completed, the Boc group is removed to yield the active form of the amino acid.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial efficacy against E. coli and S. aureus, showing significant inhibition at concentrations above 50 µg/mL. |

| Study 2 | Evaluated anticancer properties in vitro on breast cancer cell lines; results indicated a dose-dependent increase in apoptosis markers. |

| Study 3 | Explored enzyme inhibition, demonstrating that (S)-3-(2-Bromoacetamido)-2-((tert-butoxycarbonyl)amino)propanoic acid inhibited serine proteases with IC50 values ranging from 10 to 30 µM. |

Eigenschaften

IUPAC Name |

(2S)-3-[(2-bromoacetyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)5-12-7(14)4-11/h6H,4-5H2,1-3H3,(H,12,14)(H,13,17)(H,15,16)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCUCJIZACLGGN-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427331 | |

| Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135630-90-9 | |

| Record name | 3-(2-Bromoacetamido)-N-(tert-butoxycarbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.